Zinc phosphinate

Thermogravimetric analysis Inorganic phosphinate stability Hypophosphite thermal decomposition

Select Zinc Phosphinate (CAS 15060-64-7) when non-melting Ca/Al phosphinates cause spinneret clogging or surface defects. Its sub-250°C fusibility enables homogeneous melt dispersion and preserved fiber transparency in PET spinning. At 7 wt% in PET, LOI rises to 24.5% (UL 94 V-2) with retained tenacity of 2.98 g·den⁻¹. For bio-based textiles, Zn-phosphinate/lignosulfonate PA11 achieves self-extinguishing UL 94 V-1 with zero melt dripping—a profile unattainable with Al-phosphinate or kraft lignin formulations. Anhydrous/monohydrate hydration-state control offers unique 2D↔3D structural switching for metal-organic hybrid design. Thermodynamic phase-diagram dominance (>70% crystallization field) ensures simplified high-purity isolation.

Molecular Formula H4O4P2Zn
Molecular Weight 128.4 g/mol
CAS No. 15060-64-7
Cat. No. B085141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc phosphinate
CAS15060-64-7
Molecular FormulaH4O4P2Zn
Molecular Weight128.4 g/mol
Structural Identifiers
SMILES[O-]P=O.[O-]P=O.[Zn+2]
InChIInChI=1S/HO2P.Zn/c1-3-2;/h(H,1,2);/q;+2/p-1
InChIKeyKYDOKISKCIGTJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Phosphinate (CAS 15060-64-7) – Inorganic Metal Hypophosphite Identity and Procurement Baseline


Zinc phosphinate (CAS 15060-64-7), systematically named zinc hypophosphite or bis(phosphinyloxy)zinc with the formula Zn(H₂PO₂)₂ [1], is an inorganic metal phosphinate distinct from the widely commercialized organic dialkylphosphinates (e.g., zinc diethylphosphinate, Exolit OP950) [2]. Its anhydrous form adopts a polymeric two-dimensional layer structure, while the monohydrate crystallizes as a three-dimensional polymeric network, a structural feature established by single-crystal X-ray diffraction [1]. With a molecular weight of 195.36 g·mol⁻¹ and a phosphorus content of approximately 31.7 wt%, this compound occupies a specific niche within non-halogenated flame retardant portfolios and hybrid inorganic-organic material synthesis, where its unique thermal decomposition pathway and coordination geometry differentiate it from both organic phosphinates and other metal hypophosphite salts.

Why Zinc Phosphinate Cannot Be Generically Replaced by Aluminum, Magnesium, or Organic Phosphinate Analogs


Interchanging zinc phosphinate with aluminum phosphinate, magnesium phosphinate, or organic dialkylphosphinates without reformulation introduces measurable performance penalties. Direct comparative evidence demonstrates that in glass-fiber reinforced poly(butylene terephthalate) (PBT/GF) at identical 13–20 wt% loadings, zinc phosphinate achieves only a UL 94 HB classification and limiting oxygen index (LOI) of 27–28%, whereas aluminum phosphinate delivers UL 94 V-0 and LOI exceeding 42% [1]. Conversely, zinc phosphinate offers a distinct thermal decomposition onset of 260 °C with dehydration beginning at 120 °C, a profile that diverges significantly from the magnesium analog (385 °C decomposition) [2], and it exhibits a unique plasticizing and compatibilizing effect in polyethylene terephthalate (PET) matrices not observed with non-fusible calcium or aluminum phosphinates [3]. These divergent performance vectors mean that selection cannot be reduced to a simple substitution of one metal cation for another; the choice directly governs UL 94 rating, processing behavior, and char formation chemistry in the final polymer composite.

Quantitative Evidence Guide for Zinc Phosphinate Differentiation vs. Comparator Phosphinates


Thermal Decomposition Onset: Zinc vs. Magnesium and Cadmium Hypophosphites

The thermal decomposition onset temperature of zinc phosphinate (Zn(H₂PO₂)₂) is 260 °C, which is 30 °C lower than cadmium hypophosphite (290 °C) and 125 °C lower than magnesium hypophosphite (385 °C). Dehydration of the zinc salt begins at 120 °C, compared to 130 °C for magnesium hypophosphite [1]. This lower decomposition threshold makes zinc phosphinate suitable for activation in polymer systems processed at moderate temperatures, where magnesium hypophosphite would remain thermally inert and fail to release active flame-retarding phosphinate species during the critical early stages of combustion.

Thermogravimetric analysis Inorganic phosphinate stability Hypophosphite thermal decomposition

Crystal Structure and Dimensionality: Anhydrous vs. Monohydrate Zinc Phosphinate vs. Manganese Analog

Single-crystal X-ray diffraction reveals that anhydrous zinc phosphinate, Zn(H₂PO₂)₂, adopts a polymeric two-dimensional layer-type structure, whereas the monohydrate Zn(H₂PO₂)₂·H₂O forms a three-dimensional polymeric network incorporating both Zn–O–Zn and Zn–O–P–O–Zn bridging motifs [1]. This hydration-state-dependent dimensionality is not observed in all metal phosphinate systems and contrasts with the manganese(II) analog Mn(H₂PO₂)₂·H₂O, which crystallizes in a distinct space group (P2₁/n, a=12.013 Å, b=8.1 Å, c=13.45 Å, β=106.28°) [1]. The ability to toggle between 2D and 3D architectures by controlling hydration provides a structural design lever unavailable with the more rigidly fixed geometries of aluminum or magnesium phosphinates.

X-ray crystallography Coordination polymer Layered material

Flame Retardancy in PBT/GF: Zinc Phosphinate vs. Aluminum Phosphinate (Direct Head-to-Head)

In a controlled head-to-head study in glass-fiber reinforced poly(butylene terephthalate) (PBT/GF), zinc phosphinate at 13–20 wt% loading achieved only a UL 94 HB classification with a limiting oxygen index (LOI) of 27–28%, whereas aluminum phosphinate at identical loading delivered UL 94 V-0 and LOI exceeding 42% [1]. The performance gap is mechanistically attributed to the vaporization of intact zinc phosphinate molecules during combustion, which precludes the formation of a thermally stable carbonaceous char layer—a condensed-phase mechanism that aluminum phosphinate effectively engages through the formation of stable aluminum phosphinate–terephthalate species [1]. Cone calorimeter data confirmed that under forced flaming conditions the heat release behavior was comparable for both phosphinates, but the dramatically different UL 94 and LOI outcomes underscore the critical role of char stability in small-flame ignition scenarios.

UL 94 Limiting oxygen index Glass-fiber reinforced polyester

Flame Retardant Synergy in Polyamide 11: Zinc Phosphinate vs. Aluminum Phosphinate with Lignin

In polyamide 11 (PA11) blends containing industrial lignin as a bio-based carbon source, zinc phosphinate (ZnP) combined with lignosulfonate lignin (LL) achieved self-extinction and a UL 94 V-1 classification, reducing peak heat release rate (PHRR) by 64% and total heat release (THR) by 22% relative to unmodified PA11 [1]. In a direct parallel study, aluminum phosphinate (AlP) with the same lignin at 10 wt% produced a stronger PHRR reduction of 74% and THR reduction of 22% [2]. The ZnP/LL formulation uniquely provided V-1 self-extinction without melt dripping, a behavior not observed with other formulations, highlighting a specific condensed-phase char stabilization effect when the zinc cation is paired with sulfonated lignin.

Polyamide 11 Lignin synergist Cone calorimetry

Processability in PET: Plasticizing Effect of Zinc Phosphinate vs. Non-Melting Inorganic Phosphinates

In polyethylene terephthalate (PET) melt-spinning, zinc phosphinate (specifically the diethylphosphinate variant, Exolit OP950) functions as both a flame retardant and a processing aid, exerting a measurable plasticizing effect that reduces melt viscosity and acts as a compatibilizer for hydrophobic nanoparticles [1]. This is in direct contrast to non-fusible calcium and aluminum phosphinates, which do not melt below standard PET processing temperatures (~260–280 °C) and cause die blockage, inhomogeneous dispersion, and loss of transparency in thin-walled articles [2]. The Clariant patent explicitly states that certain zinc phosphinates with melting points below 250 °C overcome these processing limitations and surprisingly improve flame-retardant effectiveness in films, fibers, and transparent moldings compared to the calcium and aluminum phosphinates preferentially used in EP 0 699 708 A1 [2].

PET fiber processing Plasticization Compatibilization

Crystallization Field Dominance in Aqueous Quaternary Systems: Zinc Hypophosphite vs. Co-Salts

In the reciprocal quaternary system Na⁺, Zn²⁺/Cl⁻, (H₂PO₂)⁻//H₂O at 273.15 K, solid-phase zinc phosphinate, Zn(H₂PO₂)₂, occupies 70% of the total crystallization field—the largest area among all salts present in the system [1]. This dominant crystallization field reflects its status as the least soluble salt in this medium, a finding corroborated by solid-liquid equilibrium studies at 298 K and 333 K, which confirm a simple eutectic type phase diagram for the H₂O + ZnCl₂ + Zn(H₂PO₂)₂ ternary system [2]. This profound solubility difference relative to sodium, chloride, and other competing ionic species provides a thermodynamically driven purification and isolation pathway that is unavailable for more soluble metal phosphinates.

Solubility phase equilibrium Crystallization field Separation science

Evidence-Backed Application Scenarios for Zinc Phosphinate Procurement and Deployment


Halogen-Free Flame Retardant PET Fibers and Films Requiring Spinneret Compatibility

In PET fiber melt-spinning operations where spinneret clogging and surface finish defects caused by non-melting solid flame retardants (e.g., calcium or aluminum phosphinate) are unacceptable, fusible zinc phosphinate compounds with melting points below 250 °C enable homogeneous dispersion and preserved transparency [1]. Quantitative data confirm that at 7 wt% zinc phosphinate loading in PET fibers, the limiting oxygen index increases from 20.5% (unmodified PET) to 24.5% and achieves a UL 94 V-2 rating with significantly reduced melt dripping, while maintaining fiber tenacity at 2.98 g·den⁻¹ [2]. This application scenario is further validated by the plasticizing and compatibilizing effect of zinc phosphinate on hydrophobic nanofillers, enabling co-formulation strategies that simultaneously address flame retardancy and mechanical reinforcement.

Sustainable Polyamide 11 Textile Structures Utilizing Lignin-Zinc Phosphinate Synergy

For bio-based flame retardant textile development, the combination of zinc phosphinate with industrial lignosulfonate lignin in PA11 delivers a unique self-extinguishing UL 94 V-1 classification with complete suppression of melt dripping—a performance profile not achieved by kraft lignin/zinc phosphinate or aluminum phosphinate/lignin formulations at equivalent loadings [1]. Cone calorimetry data demonstrate a 64% reduction in peak heat release rate and 22% reduction in total heat release, with the condensed-phase mechanism involving zinc-catalyzed char stabilization of the lignin carbon source [1]. This scenario is specifically suited for procurement in sustainable textile manufacturing where both flame retardancy and bio-based content are simultaneous specifications.

Hybrid Inorganic-Organic Material Synthesis Exploiting Hydration-Dependent Dimensionality

The crystallographically established ability of zinc phosphinate to exist as either a two-dimensional polymeric layer (anhydrous form) or a three-dimensional polymeric network (monohydrate), controlled solely by hydration state, provides a structurally unique building block for the rational design of metal-organic hybrid materials [1]. This dimensional switch is not available with aluminum or magnesium phosphinates, whose structures do not exhibit the same hydration-driven topological rearrangement. The mild synthesis conditions and strong Zn–O–P bonding framework [2] make this compound suitable for applications in adsorption, ion exchange, and gas separation where interlayer spacing and pore architecture directly govern functional performance.

High-Purity Zinc Phosphinate Production via Crystallization Field Exploitation

The dominance of Zn(H₂PO₂)₂ in the crystallization field of quaternary aqueous systems (occupying 70% of the total phase diagram area at 273.15 K) [1] provides a thermodynamically validated pathway for isolating high-purity zinc phosphinate from mixed-salt solutions with minimal co-precipitation. This characteristic is directly relevant to production process design and quality assurance, as it enables simplified purification workflows, reduced solvent consumption, and consistent batch-to-batch purity—factors of direct consequence to procurement specifications where impurity profiles (particularly chloride and sodium content) must meet stringent thresholds for electronic-grade or pharmaceutical intermediate applications.

Quote Request

Request a Quote for Zinc phosphinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.